Product packaging for 2-(Naphthalen-2-ylmethoxy)benzaldehyde(Cat. No.:CAS No. 872183-48-7)

2-(Naphthalen-2-ylmethoxy)benzaldehyde

Cat. No.: B3058011
CAS No.: 872183-48-7
M. Wt: 262.3 g/mol
InChI Key: HFYQHCLSVAXTHF-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylmethoxy)benzaldehyde (CAS 872183-48-7) is a synthetic organic compound with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.31 g/mol . This chemical serves as a versatile building block and key intermediate in synthetic organic chemistry, medicinal chemistry, and pharmaceutical research . It is particularly valuable in the synthesis of more complex molecules for application as active pharmaceutical ingredients (APIs) and other fine chemicals . The compound is available in high purity, with suppliers offering grades exceeding 95% and up to >99% purity, analyzed by techniques including HPLC, GCMS, and NMR to ensure quality and consistency for critical research and development work . As a benzaldehyde derivative, it shares structural features with compounds like 2-methoxybenzaldehyde (o-anisaldehyde), which is known to be a colorless liquid with a pleasant aroma . Researchers value this reagent for its use in developing compounds in biotechnology and as intermediates for pesticides and dyes . When handling, appropriate safety measures must be observed as the compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only (RUO) and is strictly not for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B3058011 2-(Naphthalen-2-ylmethoxy)benzaldehyde CAS No. 872183-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalen-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQHCLSVAXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404533
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-48-7
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Arylmethoxybenzaldehyde Derivatives in Organic Synthesis and Functional Materials

Arylmethoxybenzaldehyde derivatives are a significant class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. Their utility stems from the presence of two key functional groups: the aldehyde and the arylmethoxy moiety. The aldehyde group is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, reductions, and additions. This reactivity allows for the construction of diverse molecular architectures.

In the realm of organic synthesis, these derivatives are pivotal in the preparation of Schiff bases, which are formed through the condensation reaction between an aldehyde and a primary amine. Schiff bases and their metal complexes are subjects of intense study due to their broad range of biological activities and applications in catalysis. Furthermore, arylmethoxybenzaldehydes are precursors to chalcones, a class of compounds known for their interesting pharmacological properties. The general synthetic utility is highlighted by the common reactions these aldehydes undergo.

The significance of arylmethoxybenzaldehydes extends to the field of functional materials. The aromatic rings within their structure contribute to their photophysical properties, making them potential candidates for applications in fluorescent probes and nonlinear optical materials. For instance, the introduction of specific substituents on the aromatic rings can tune the electronic properties of the molecule, leading to materials with desired optical or electronic characteristics. Research into related benzaldehyde (B42025) derivatives has shown their potential in creating materials with enhanced nonlinear optical properties.

In medicinal chemistry, substituted benzaldehyde derivatives have been investigated for their potential therapeutic applications. Notably, certain compounds within this class have been explored as allosteric modulators of hemoglobin, which could have implications for treating blood disorders. google.com The aldehyde group can form a Schiff base with an amine group on a hemoglobin amino acid side chain. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Referencing

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. In 2-(Naphthalen-2-ylmethoxy)benzaldehyde, the aldehydic proton is expected to resonate significantly downfield due to the electron-withdrawing nature of the carbonyl group. The protons of the benzyl (B1604629) and naphthyl rings will appear in the aromatic region, with their specific shifts determined by their position relative to the substituents. The methylene (B1212753) protons of the ether linkage are also readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H ~10.3 Singlet
Naphthyl H (aromatic) 7.8 - 8.0 Multiplet
Benzyl H (aromatic) 7.0 - 7.6 Multiplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The aromatic carbons of both the naphthalene (B1677914) and benzene (B151609) rings will have distinct signals, influenced by the ether and aldehyde functionalities.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C (C=O) ~192
Aromatic C (Naphthyl & Benzyl) 110 - 160

Advanced Multi-dimensional NMR Techniques for Complex Structures

While one-dimensional NMR provides fundamental data, complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbons, respectively. These techniques would be instrumental in definitively assigning each proton and carbon signal to its specific position within the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₈H₁₄O₂. The calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. The expected molecular ion peak [M]⁺ would be observed, along with potential adducts such as [M+H]⁺ or [M+Na]⁺ depending on the ionization technique used.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
Aldehyde C=O ~1700 Stretching
Aldehyde C-H ~2820 and ~2720 Stretching
Aromatic C=C 1450 - 1600 Stretching
Ether C-O 1050 - 1250 Stretching

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The characteristic C-H stretching vibrations of the aldehyde group further confirm its presence. The absorptions in the aromatic region confirm the presence of the benzene and naphthalene rings, while the C-O stretching band is indicative of the ether linkage.

Table 4: List of Compounds Mentioned

Compound Name

Electronic Absorption (UV-Vis) Spectroscopy for Ground State Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from its two main chromophoric units: the benzaldehyde (B42025) group and the naphthalene group.

Benzaldehyde Moiety : The benzaldehyde portion of the molecule typically exhibits two characteristic absorption bands. A strong absorption band is observed at a lower wavelength, around 248 nm, which is attributed to the π → π* electronic transition within the aromatic ring and the carbonyl group. researchgate.net A second, much weaker band appears at a longer wavelength, around 283 nm, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

Naphthalene Moiety : The naphthalene ring system is an extended aromatic chromophore that shows multiple strong π → π* transitions. The introduction of substituents, such as the methoxy (B1213986) linkage in the target compound, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. mdpi.com

ChromophoreTransition TypeTypical Absorption Maximum (λmax)Reference
Benzaldehydeπ → π~248 nm researchgate.net
Benzaldehyde (C=O)n → π~283 nm researchgate.net
Naphthaleneπ → π*Multiple bands (~220, 275, 312 nm) mdpi.com

Fluorescence Spectroscopy for Emission Properties and Quantum Yield Determinations

Fluorescence spectroscopy is a technique that investigates the emission of light from a molecule after it has absorbed photons. This emission, known as fluorescence, occurs when an electron returns from an excited singlet state to the ground state. The technique provides valuable information about a molecule's electronic structure, its environment, and its dynamic processes. Key parameters measured include the emission spectrum and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The quantum yield of naphthalene derivatives can be highly sensitive to their environment and substitution. researchgate.net For instance, quantum yields often increase in non-polar solvents compared to polar ones. researchgate.net The presence of the benzaldehyde group may lead to fluorescence quenching through intramolecular processes like electron transfer, potentially resulting in a low quantum yield. mdpi.com The efficiency of fluorescence is often a competition between radiative decay (fluorescence) and non-radiative decay pathways. Structural modifications can alter this balance; for example, rigidifying a molecular structure is a common strategy to enhance emission. nih.gov

Compound TypeSolventTypical Quantum Yield (ΦF)Key ObservationReference
Naphthalene DerivativesAcetonitrile (polar)LowerYield increases in non-polar solvents, suggesting quenching by electron transfer in polar media. researchgate.net
Naphthalene Derivativesn-Dodecane (non-polar)Higher (2-3x)
Complex Organic DyesPBS Buffer~10-4 to 10-5Low yields can occur due to intramolecular electron transfer and quenching. mdpi.com
Substituted Benzothiazole-difluoroboratesVariousDark to ~1.0Minor structural changes can dramatically alter emission efficiency. nih.gov

Surface Enhanced Raman Scattering (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. nih.gov The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or very close to the surface of nanostructured metals, such as silver or gold. SERS is a powerful tool for trace chemical analysis and for studying surface adsorption and interaction processes. nih.govnih.gov

The application of SERS for the trace analysis of this compound can be inferred from studies on its parent compound, benzaldehyde. Research has demonstrated a facile strategy for studying the adsorption process of trace gaseous benzaldehyde on a composite material of Ag nanocubes@hollow Co-Ni Layered Double Hydroxide (B78521) (AgNCs@Co-Ni LDH). nih.gov This material serves as both an efficient adsorbent and a SERS-active substrate. nih.gov

By monitoring the characteristic Raman peaks of the adsorbed molecules, SERS can provide a molecular fingerprint for identification and quantification. The kinetic and isothermal adsorption of benzaldehyde on the LDH material were investigated using this method. nih.gov The study found that the adsorption process followed pseudo-first-order kinetics and fit the Langmuir isotherm model, demonstrating the utility of SERS in probing these fundamental surface interactions. nih.gov This approach established a new measurement method that requires extremely low consumption of both the analyte and the adsorbent material, making it highly efficient for trace analysis. nih.gov Given these findings, a similar SERS-based platform could be developed for the highly sensitive detection and surface interaction studies of this compound.

ParameterFinding for BenzaldehydeSignificanceReference
SERS SubstrateAgNCs@Co-Ni LDHProvides strong adsorption and high SERS sensitivity. nih.gov
Adsorption KineticsPseudo-first-order (Rate: 0.0308 min-1)Describes the rate at which the molecule adsorbs to the surface. nih.gov
Adsorption IsothermLangmuir model (Kads: 6.25 × 106 L/mol)Characterizes the equilibrium of adsorption. nih.gov
Limit of Detection (LOD)1.83 ppb (for gaseous benzaldehyde)Demonstrates the ultra-trace sensitivity of the SERS method. nih.gov

X-ray Fluorescence (XRF) Spectrometry in Molecular Binding Event Investigations

X-ray Fluorescence (XRF) spectrometry is an elemental analysis technique used to identify and quantify the elemental composition of a sample. brjac.com.br The method works by irradiating a sample with a primary X-ray beam, which causes atoms within the sample to emit fluorescent X-rays at energies characteristic of each element present. malvernpanalytical.com XRF is non-destructive, fast, and requires minimal sample preparation, making it a robust screening tool, particularly in fields like pharmaceutical development for assessing elemental purity. brjac.com.brmalvernpanalytical.com

While XRF is not typically used to directly study the structure of an organic molecule like this compound, it can be a valuable tool for indirectly investigating molecular binding events under specific circumstances. The utility of XRF in this context arises when the binding event involves an element that can be detected by XRF, such as a metal.

For example, if this compound were being studied for its ability to bind to a metalloprotein or a metal-based catalyst, XRF could be employed to:

Confirm the presence of the metal: Verify the elemental composition of the protein or catalyst before the binding experiment.

Quantify binding: If the binding event leads to the precipitation or separation of the resulting complex, XRF could be used to measure the concentration of the metal in the supernatant or the solid phase, thereby providing a quantitative measure of the binding efficiency.

Monitor elemental changes: In a heterogeneous system, such as the binding of the compound to a functionalized surface containing specific elements, XRF mapping could potentially visualize the spatial distribution of these elements and how they are affected by the binding of the organic molecule. brjac.com.br

Therefore, while XRF does not provide direct structural information about the organic ligand itself or the nature of the chemical bond, it serves as a powerful complementary technique for quantifying the elemental components involved in a molecular binding event.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic properties, stability, and reactivity of a molecule. These computational methods, particularly Density Functional Theory (DFT), provide insights into molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

No specific studies employing Density Functional Theory (DFT) for the geometry optimization or conformational analysis of 2-(Naphthalen-2-ylmethoxy)benzaldehyde were found. Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of the atoms (the ground state geometry). Conformational analysis would explore different spatial orientations (conformers) of the molecule, particularly rotation around the ether linkage and the benzaldehyde (B42025) group, to identify the lowest energy conformers and the energy barriers between them.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Theoretical Band Gap Energy Determination

There is no available research detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Theoretical calculations on similar aromatic aldehydes help in predicting their electronic behavior and potential for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution and Reactivity Sites

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, such a map would likely show negative potential (typically colored red) around the oxygen atoms of the aldehyde and ether groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis for this compound could not be located in the reviewed literature. NBO analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects (electron donation from a filled bonding orbital to an adjacent empty anti-bonding orbital). This analysis would clarify the electronic interactions between the benzaldehyde ring, the methoxy (B1213986) bridge, and the naphthalene (B1677914) moiety.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamics

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are used to study the movement of atoms and molecules over time, providing insights into how the compound interacts with its environment, such as a solvent. These simulations could reveal information about solvation shells, diffusion behavior, and the dynamic conformational changes of the molecule in different media.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No theoretical predictions of the spectroscopic parameters (NMR, IR, UV-Vis) for this compound were found. Computational methods, often integrated with DFT, can predict these spectra.

Theoretical NMR: Calculations would predict the 1H and 13C chemical shifts, aiding in the structural confirmation of the compound.

Theoretical IR: This would involve calculating the vibrational frequencies to predict the positions of characteristic absorption bands, such as the C=O stretch of the aldehyde and C-O-C stretches of the ether.

Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is typically used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Computational Assessment of Structure-Reactivity Relationships

While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, its structure-reactivity relationships can be inferred through the computational analysis of its constituent moieties: the benzaldehyde ring and the naphthalen-2-ylmethoxy group. Density Functional Theory (DFT) is a powerful computational tool frequently employed for such analyses, providing insights into electronic properties and predicting chemical behavior. researchgate.netcanterbury.ac.uk

The reactivity of the benzaldehyde moiety is primarily centered around the carbonyl group. The electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen are key determinants of its reaction pathways. The substituent at the ortho position of the benzaldehyde ring, in this case, the naphthalen-2-ylmethoxy group, plays a crucial role in modulating this reactivity. This substituent is connected to the benzene (B151609) ring via a flexible ether linkage, which can influence the electronic environment of the ring through both inductive and resonance effects.

Computationally, the influence of a substituent on the reactivity of a benzaldehyde derivative is often assessed by examining several key parameters. These include the energies of the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP). researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the case of this compound, the naphthalen-2-ylmethoxy group is expected to act as an electron-donating group due to the presence of the ether oxygen. This electron donation would increase the electron density on the benzaldehyde ring, which in turn would affect the electrophilicity of the carbonyl carbon. Generally, electron-donating groups tend to decrease the reactivity of the benzaldehyde towards nucleophilic attack by making the carbonyl carbon less electron-deficient. arkat-usa.org However, the steric bulk of the large naphthalen-2-ylmethoxy group at the ortho position could also introduce significant steric hindrance, influencing the accessibility of the carbonyl group to reactants. researchgate.netnih.gov

To illustrate the foundational electronic properties of the core structures, the following tables present DFT-calculated values for naphthalene and benzaldehyde, which serve as the building blocks of the target molecule.

Table 1: Calculated Electronic Properties of Naphthalene

ParameterValueBasis SetReference
HOMO Energy-6.13 eVaug-cc-pVQZ samipubco.com
LUMO Energy-1.38 eVaug-cc-pVQZ samipubco.com
HOMO-LUMO Gap4.75 eVaug-cc-pVQZ samipubco.com

Table 2: Calculated Electronic Properties of Substituted Benzaldehydes

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO GapReference
BenzaldehydeNot SpecifiedNot SpecifiedNot Specified
(E)-2-hydroxy-5-(phenyldiazenyl) benzaldehyde-6.31 eV-2.60 eV3.71 eV researchgate.net

Note: The data for substituted benzaldehydes can vary significantly depending on the substituent and the computational method used.

Advanced Reactivity and Mechanistic Studies of 2 Naphthalen 2 Ylmethoxy Benzaldehyde

Investigation of Electrophilic and Nucleophilic Sites on the Benzaldehyde (B42025) Moiety

The reactivity of the benzaldehyde moiety in 2-(naphthalen-2-ylmethoxy)benzaldehyde is fundamentally dictated by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic character on the aromatic ring.

The carbonyl group is inherently polarized due to the higher electronegativity of the oxygen atom, rendering the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. This is a characteristic feature of all aldehydes and ketones. In nucleophilic addition reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org Aromatic aldehydes, such as benzaldehyde derivatives, are generally less reactive towards nucleophilic addition than their aliphatic counterparts because the aromatic ring acts as an electron-donating group through resonance, which reduces the partial positive charge on the carbonyl carbon. libretexts.org

The naphthalen-2-ylmethoxy substituent at the ortho position introduces both electronic and steric effects that modulate the reactivity of these sites. Electronically, the ether oxygen can donate electron density to the benzene (B151609) ring via resonance, which can further decrease the electrophilicity of the carbonyl carbon. However, the inductive effect of the oxygen atom is electron-withdrawing. For ortho-alkoxy benzaldehydes, the interplay of these effects is complex. Generally, alkoxy groups are considered activating and ortho-, para-directing in electrophilic aromatic substitutions due to the dominance of the resonance effect. libretexts.orgmasterorganicchemistry.com

Conversely, the benzene ring of the benzaldehyde moiety can act as a nucleophile in electrophilic aromatic substitution reactions. The directing influence of the aldehyde group and the naphthalen-2-ylmethoxy substituent determines the position of electrophilic attack. The aldehyde group is a deactivating meta-director due to its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com In contrast, the ortho-alkoxy group is an activating ortho-, para-director. libretexts.org The presence of both an activating and a deactivating group on the same ring leads to a complex substitution pattern, where the position of electrophilic attack is a result of the combined directing effects.

Table 1: Predicted Electrophilic and Nucleophilic Sites and the Influence of Substituents
SiteNatureInfluence of Aldehyde GroupInfluence of Naphthalenylmethoxy GroupOverall Predicted Reactivity
Carbonyl CarbonElectrophilicPrimary site of electrophilicityResonance donation from ether oxygen may slightly decrease electrophilicitySusceptible to nucleophilic attack, but potentially less so than unsubstituted benzaldehyde.
Aromatic Ring (Benzaldehyde)NucleophilicDeactivating and meta-directingActivating and ortho-, para-directingComplex reactivity in electrophilic aromatic substitution, with positions activated by the alkoxy group and deactivated by the aldehyde group.

Influence of the Naphthalenylmethoxy Substituent on Reaction Kinetics and Thermodynamics

The naphthalen-2-ylmethoxy substituent is expected to exert a significant influence on both the kinetics and thermodynamics of reactions involving the benzaldehyde moiety. This influence stems from a combination of steric and electronic effects.

Reaction Kinetics:

The rate of a reaction is governed by the activation energy. For nucleophilic addition to the carbonyl group, the large steric bulk of the naphthalen-2-ylmethoxy group at the ortho position will likely hinder the approach of the nucleophile. This steric hindrance increases the activation energy, thereby slowing down the reaction rate compared to an unsubstituted benzaldehyde or a benzaldehyde with a smaller ortho-substituent. ias.ac.in Studies on ortho-substituted benzaldehydes have shown that steric effects can play a dominant role in determining reaction rates. ias.ac.in

In the context of electrophilic aromatic substitution, the electronic effect of the naphthalen-2-ylmethoxy group is expected to be activating, which would generally increase the reaction rate. However, the steric bulk could again play a role by impeding the approach of the electrophile to the ortho position adjacent to the substituent.

Thermodynamics:

Thermodynamic parameters, such as the equilibrium constant and the change in Gibbs free energy, are also affected by the substituent. In reversible reactions, such as the formation of cyanohydrins or acetals, the steric strain introduced by the bulky naphthalen-2-ylmethoxy group in the product could shift the equilibrium towards the reactants, making the reaction less favorable thermodynamically compared to less hindered aldehydes.

Table 2: Predicted Influence of the Naphthalenylmethoxy Substituent on Reaction Parameters
ParameterEffectUnderlying Cause
Reaction Rate (Kinetics)Decreased for nucleophilic addition at the carbonyl.Steric hindrance from the bulky ortho-substituent increases the activation energy.
Equilibrium Position (Thermodynamics)May shift towards reactants in sterically demanding addition reactions.Increased steric strain in the product.
Stability of IntermediatesElectronic donation from the ether oxygen can stabilize carbocationic intermediates in electrophilic aromatic substitution.Resonance effect of the alkoxy group.

Exploration of Novel Reaction Pathways and Transformation Capabilities

The unique structure of this compound, combining a reactive aldehyde with a large polycyclic aromatic ether, opens up possibilities for novel reaction pathways and molecular transformations.

One area of exploration could be intramolecular cyclization reactions. Under certain conditions, it might be possible to induce a reaction between the aldehyde functional group and the naphthalene (B1677914) ring system. For example, acid-catalyzed intramolecular electrophilic attack of the protonated aldehyde onto the electron-rich naphthalene ring could potentially lead to the formation of a new cyclic structure.

The benzaldehyde moiety can also serve as a directing group for ortho C-H functionalization. acs.org Palladium-catalyzed reactions, for instance, could enable the introduction of various functional groups at the position ortho to the aldehyde, leading to highly substituted aromatic compounds. acs.org

Furthermore, the naphthalenylmethoxy group itself can be a site for chemical modification. The ether linkage could be cleaved under harsh conditions, liberating the corresponding naphthol and salicylaldehyde (B1680747) derivatives. The naphthalene ring is also susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions.

Finally, the entire molecule can be used as a building block in the synthesis of more complex structures, such as macrocycles or polymers, where the rigid naphthalene unit and the reactive aldehyde group can be exploited to control the architecture and properties of the resulting materials. The reaction of the aldehyde with amines to form Schiff bases, followed by reduction, is a common route to complex amine derivatives.

Table 3: Potential Novel Reaction Pathways for this compound
Reaction TypeDescriptionPotential Product Class
Intramolecular CyclizationAcid-catalyzed reaction between the aldehyde and the naphthalene ring.Fused polycyclic aromatic compounds.
Directed C-H FunctionalizationTransition-metal-catalyzed introduction of new functional groups at the ortho position to the aldehyde.Highly substituted benzaldehyde derivatives.
Ether CleavageCleavage of the ether bond to yield the constituent alcohol and aldehyde.Naphthol and salicylaldehyde derivatives.
Schiff Base Formation and ReductionReaction with primary amines to form imines, followed by reduction.Secondary amines with a naphthalenylmethoxy substituent.

Applications in Advanced Materials Science

Design and Development of Organic Light-Emitting Diode (OLED) Materials

The benzaldehyde (B42025) functional group is a cornerstone in the synthesis of low molecular weight fluorescent materials and polymers for OLED applications. rsc.orggoogle.com Derivatives of 2-(Naphthalen-2-ylmethoxy)benzaldehyde are explored for their potential as emitters or host materials in OLED devices. The naphthalene (B1677914) unit is known for its inherent luminescence and high thermal stability, properties that are critical for the operational longevity and efficiency of OLEDs.

One common strategy involves converting the aldehyde into a Schiff base (imine) by condensation with various aromatic amines. This reaction extends the π-conjugated system, allowing for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport, as well as for achieving emission in the desired region of the visible spectrum, particularly deep-blue emission. nih.gov For instance, asymmetrically twisted phenanthroimidazole derivatives have been demonstrated as effective host materials for blue, green, and red phosphorescent OLEDs, showcasing the potential of complex heterocyclic systems derived from aromatic aldehydes. nih.gov

The performance of such materials is often evaluated by fabricating multilayer OLED devices and measuring their electroluminescent properties. Key performance metrics include external quantum efficiency (EQE), luminance, power efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.

Table 1: Performance of an OLED Device Using a Phenanthroimidazole Derivative Host

Device TypeMaximum Current Efficiency (ηc)Maximum Power Efficiency (ηp)Maximum External Quantum Efficiency (ηex)CIE Coordinates (x, y)Voltage (V)
Non-doped Blue Device (PSPINC)4.23 cd/A2.86 lm/W3.48%(0.16, 0.17)3.10
Doped Green PhOLED (Ir(ppy)3:ASPINC)50.6 cd/A53.4 lm/W17.0%(0.31, 0.60)3.32
Doped Red PhOLED ((bt)2Ir(dipba):ASPINC)15.2 cd/A16.5 lm/W14.5%(0.63, 0.36)3.20

Data adapted from research on asymmetrically twisted phenanthrimidazole derivatives. nih.gov

Exploration of Non-Linear Optical (NLO) Properties and Materials

Materials with significant NLO properties are crucial for applications in photonics and optical communications, including optical switching and frequency conversion. The molecular design for high NLO response typically involves creating molecules with a large change in dipole moment upon excitation, often achieved with donor-π-acceptor (D-π-A) architectures. The this compound scaffold is an excellent platform for creating such molecules.

Derivatives like chalcones and Schiff bases are widely investigated for their NLO characteristics. rsc.org Chalcones, synthesized via Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone (B1666503), possess a conjugated keto-ethylenic framework that facilitates intramolecular charge transfer, a key mechanism for NLO activity. acrhem.org Similarly, Schiff bases, with their C=N linkage, provide a conjugated bridge that can be functionalized with various electron-donating and electron-withdrawing groups to enhance NLO effects. nih.gov

The NLO properties are characterized by measuring the first and third-order hyperpolarizabilities (β and γ, respectively). Theoretical methods, such as Density Functional Theory (DFT), are frequently employed to calculate these parameters and to understand the structure-property relationships. researchgate.netwseas.com Experimental techniques like the Z-scan method are used to measure the third-order susceptibility χ(3), non-linear refractive index, and non-linear absorption coefficient. acrhem.org

Table 2: Calculated NLO Properties of Benzaldehyde-Derived Schiff Bases

CompoundHOMO-LUMO Energy Gap (eV)First Static Hyperpolarizability (β) (x 10⁻³³ esu)Computational Method
MMP1.3429273.7DFT/B3LYP/6-311G++(d,p)
FMP3.6426500.5DFT/B3LYP/6-311G++(d,p)

Data derived from theoretical studies on Schiff bases from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.netwseas.com

Strategies for Aggregation-Induced Emission (AIE) Enhancement and Characterization

Aggregation-caused quenching (ACQ) is a common problem where fluorescent molecules lose their emissivity in the solid state or in aggregates, limiting their use in devices. The phenomenon of Aggregation-Induced Emission (AIE) offers a solution, where molecules are non-emissive in solution but become highly luminescent upon aggregation. rsc.org This behavior is typically caused by the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. rsc.org

The structural features of this compound make it a promising candidate for designing AIE-active molecules (AIEgens). The aldehyde group can be used to synthesize larger, more complex structures like azines (by reaction with hydrazine), which have been shown to exhibit AIE. nih.gov The bulky naphthalene group and the flexible linker can contribute to forming conformations that effectively restrict intramolecular rotations upon aggregation.

The characterization of AIE involves photoluminescence spectroscopy in solvent mixtures of varying fractions, where aggregation is induced by adding a poor solvent. Crystal structure analysis often reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to the rigidification of the molecular structure and thus enhance emission. nih.gov Naphthalene-based compounds, in particular, have been shown to exhibit AIE, making derivatives of the title compound highly relevant to this field. researchgate.netnih.gov

Table 3: Photophysical Properties of an AIE-Active Azine Derivative

CompoundStateExcitation Wavelength (nm)Emission TypeProposed Mechanism
4-hydroxy-3-methoxybenzaldehyde azineNon-aggregated (in DMSO)360No emissionIntramolecular rotation leads to non-radiative decay
4-hydroxy-3-methoxybenzaldehyde azineAggregated State440Green emissionInhibition of intramolecular rotation, J-aggregation

Findings based on studies of azines derived from vanillin. nih.gov

Role as Building Blocks in Polymer Synthesis and Optoelectronic Materials

The development of conjugated polymers is central to the field of organic optoelectronics, which includes applications like OLEDs, organic photovoltaics (OPVs), and sensors. The aldehyde functionality of this compound allows it to be used as a monomer in various polymerization reactions, such as condensation polymerization, to create polymers with tailored optoelectronic properties. google.comgoogle.com

For example, it can be used to synthesize poly(p-phenylenevinylene) (PPV) and poly(azomethine) derivatives. The incorporation of the bulky and electronically active naphthalen-2-ylmethoxy side group can enhance the solubility of the resulting polymers, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, this side group can influence the polymer's morphology, photophysical properties, and charge transport characteristics. mdpi.com

Introducing specific linkers, such as ethynylene or ethynylene-thiophene units, into the polymer backbone can further tune the electronic band gap and planarity of the polymer chains. mdpi.com These structural modifications are critical for optimizing the performance of optoelectronic devices by controlling the absorption spectrum and charge carrier mobility. The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, which are compatible with the benzaldehyde moiety under appropriate conditions. mdpi.com

Supramolecular Chemistry and Self Assembly Phenomena

Rational Design of Supramolecular Architectures Incorporating Benzaldehyde (B42025) Derivatives

The rational design of supramolecular architectures is a cornerstone of crystal engineering, aiming to create extended structures with desired functionalities. nih.gov Benzaldehyde derivatives are particularly useful in this regard due to the presence of the carbonyl group and aromatic rings, which can participate in various intermolecular interactions. nih.gov The strategic placement of substituents on the benzaldehyde core allows for the fine-tuning of these interactions, guiding the self-assembly process towards specific architectures.

In the case of 2-(Naphthalen-2-ylmethoxy)benzaldehyde, the molecule possesses several key features that can be exploited in supramolecular design:

A Benzaldehyde Moiety: The aldehyde group can act as a hydrogen bond acceptor.

A Naphthalene (B1677914) Moiety: This large aromatic system is prone to π-π stacking interactions.

An Ether Linkage: The oxygen atom can also participate in hydrogen bonding.

These functional groups can be utilized to form diverse and predictable supramolecular synthons, which are structural units within a crystal that are formed by intermolecular interactions. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional networks. For instance, the combination of hydrogen bonding and π-π stacking can result in layered structures or intricate helical assemblies. The modular nature of benzaldehyde derivatives allows for systematic studies on how modifications to the molecular structure influence the resulting supramolecular architecture.

Structural Feature Potential Supramolecular Role Resulting Architecture
Benzaldehyde GroupHydrogen Bond AcceptorChains, Dimers, Sheets
Naphthalene Ringπ-π Stacking Donor/AcceptorColumns, Lamellar Structures
Ether LinkageHydrogen Bond AcceptorCross-linking between chains

Investigation of Non-Covalent Interactions Driving Self-Assembly

The self-assembly of molecules into stable supramolecular structures is governed by a delicate balance of various non-covalent interactions. numberanalytics.com These interactions, although individually weak, collectively provide the driving force for the formation of highly ordered assemblies. In systems involving benzaldehyde derivatives like this compound, several types of non-covalent interactions are expected to play a crucial role. nih.govnumberanalytics.com

Key Non-Covalent Interactions:

Hydrogen Bonding: The carbonyl oxygen of the benzaldehyde group is a potent hydrogen bond acceptor, capable of forming C–H⋯O interactions with neighboring molecules. nih.gov These interactions are highly directional and contribute significantly to the stability and dimensionality of the resulting network. numberanalytics.com

π-π Stacking: The presence of both a benzene (B151609) and a naphthalene ring in this compound makes π-π stacking a dominant interaction. acs.org These interactions can occur in a face-to-face or edge-to-face manner, leading to the formation of columnar or herringbone aggregates. acs.org

The relative strength and directionality of these interactions dictate the final supramolecular structure. Computational studies and experimental techniques like X-ray crystallography are essential tools for elucidating the nature and geometry of these non-covalent interactions within the crystal lattice. nih.govnih.gov

Interaction Type Typical Energy (kJ/mol) Geometric Preference
C–H⋯O Hydrogen Bond4-60Directional
π-π Stacking0-50Parallel or Perpendicular
Aromatic-Carbonyl5-25Arene plane to carbonyl carbon
Van der Waals Forces< 5Non-directional

Hydrogelation Properties and Underlying Mechanisms in Benzaldehyde-Derived Systems

Hydrogels are three-dimensional networks of cross-linked polymers that can absorb and retain large amounts of water. The ability of small molecules to self-assemble into fibrous networks that entrap water, forming supramolecular hydrogels, is a topic of growing interest. Benzaldehyde derivatives have been explored as building blocks for such "low molecular weight gelators."

The gelation process is typically driven by the self-assembly of the gelator molecules into one-dimensional structures, such as fibers or ribbons, through specific non-covalent interactions. These fibers then entangle to form a 3D network that immobilizes the solvent. For a molecule like this compound, the propensity for hydrogelation would depend on its ability to form extended anisotropic structures.

The underlying mechanism for hydrogelation in such systems would likely involve:

Initial Aggregation: Molecules of this compound would start to aggregate in an aqueous environment, driven by hydrophobic interactions involving the naphthalene and benzene rings.

One-Dimensional Growth: Directional interactions, such as π-π stacking of the aromatic rings and potentially hydrogen bonding, would promote the growth of these aggregates into long, one-dimensional fibers.

Network Formation: At a critical gelation concentration, these fibers would become sufficiently long and numerous to entangle, forming a percolating network that entraps the water molecules, leading to the formation of a hydrogel.

The introduction of stimuli-responsive groups to the benzaldehyde scaffold can lead to the development of "smart" hydrogels that respond to external triggers such as pH, light, or temperature. While specific hydrogelation studies on this compound are not widely reported, its structural motifs suggest it could be a potential candidate for the design of new hydrogelating agents.

Insufficient Information Available to Generate Article on the Chemical Compound “this compound” in Chemosensing

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to construct a detailed article on the role of “this compound” in chemosensing and molecular recognition systems as per the requested outline.

The performed searches aimed to gather data on the development of fluorescent and colorimetric probes, mechanistic insights into its chemosensing responses, strategies for achieving high selectivity and sensitivity, and the design of ratiometric fluorescent sensors derived from this specific compound. Despite utilizing various search queries focused on these areas, the results did not yield specific studies or detailed findings directly related to “this compound” for these applications.

While the broader classes of naphthalene and benzaldehyde derivatives are known to be utilized in the design of chemosensors, no specific research detailing the synthesis, application, or mechanistic studies of “this compound” itself as a chemosensor for cation or anion detection could be retrieved. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict confines of the provided outline and content inclusions. Any attempt to generate such an article would require speculation and extrapolation from related compounds, which would not meet the required standard of scientific accuracy focused solely on the requested subject.

Catalysis and Ligand Design Based on 2 Naphthalen 2 Ylmethoxy Benzaldehyde

Synthesis and Characterization of Metal Complexes Utilizing Benzaldehyde (B42025) Derivatives as Ligands

The synthesis of metal complexes from benzaldehyde derivatives typically involves a two-step process. The first step is the formation of a Schiff base ligand. This is generally achieved by the condensation reaction between a substituted benzaldehyde and a primary amine in a suitable solvent like ethanol (B145695) or methanol, often under reflux and sometimes with a few drops of acid as a catalyst. ijsra.netnih.govijert.org For instance, a Schiff base can be prepared from 2-hydroxy-1-naphthaldehyde (B42665) and an amine, which is structurally related to the title compound. researchgate.net

Once the Schiff base ligand is isolated and purified, it is reacted with a metal salt (e.g., chlorides or nitrates of transition metals like Co(II), Ni(II), Cu(II), Zn(II)) in an alcoholic solution. mdpi.comresearchgate.net The mixture is typically refluxed for several hours, during which the metal complex precipitates. mdpi.comsemanticscholar.org The resulting solid complex is then filtered, washed, and dried. ijsra.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. This is accomplished using a suite of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula and the stoichiometry of the metal-to-ligand ratio in the complex. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: This technique is vital for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the frequency of the azomethine (-C=N-) stretching vibration upon complexation. ijsra.net The appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijsra.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment, such as tetrahedral or square planar. ijert.org Ligand-to-metal or metal-to-ligand charge transfer bands can also be observed. researchgate.net

Magnetic Susceptibility Measurements: These measurements help determine the magnetic moment of the complex, which provides insight into the oxidation state and the geometry of the central metal ion (e.g., distinguishing between high-spin and low-spin complexes). ijsra.netijert.org

Molar Conductance Measurements: This helps to establish whether the complexes are electrolytic or non-electrolytic in nature, indicating if anions are part of the coordination sphere or exist as counter-ions. researchgate.net

The data below represents typical characterization findings for metal complexes derived from Schiff bases of substituted benzaldehydes.

ComplexKey IR Bands (cm⁻¹) ν(C=N)Key IR Bands (cm⁻¹) ν(M-N)Electronic Spectra λₘₐₓ (nm)Proposed Geometry
[Co(L)₂Cl₂]~1605~450~650, ~520Tetrahedral
[Ni(L)₂]~1610~440~580, ~410Square Planar
[Cu(L)₂]~1618~465~620Distorted Square Planar
[Zn(L)₂Cl₂]~1600~435-Tetrahedral

Note: 'L' represents a generic bidentate Schiff base ligand derived from a benzaldehyde derivative. The spectral data are representative values from typical studies. ijsra.netijert.org

Investigation of Catalytic Activity of Derived Metal Complexes in Organic Transformations

Schiff base metal complexes are widely recognized for their excellent catalytic activity in a variety of organic reactions. chemijournal.comjetir.org Their efficacy stems from the ability of the central metal ion to act as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The ligand framework stabilizes the metal ion and can be tailored to influence the steric and electronic environment of the active site, thereby controlling the reaction's outcome and selectivity. sci-hub.box

The catalytic performance of these complexes is investigated in various transformations, including:

Oxidation Reactions: Metal complexes derived from benzaldehyde-based ligands have been successfully employed as catalysts for the oxidation of alcohols and hydrocarbons. researchgate.netscispace.com For example, iron(III) and ruthenium(III) complexes have been used to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, and primary alcohols to aldehydes, using oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH). tijer.orgresearchgate.net

Condensation Reactions: The Claisen-Schmidt condensation, for the synthesis of chalcones, is another area where these complexes show significant catalytic potential. mdpi.com A study demonstrated that a Cu(II) Schiff base complex was a highly efficient catalyst for the condensation of various aldehydes with acetophenone (B1666503), achieving high yields in shorter reaction times compared to conventional catalysts like KOH. mdpi.com

Polymerization Reactions: Certain Schiff base complexes of metals like ruthenium and palladium have been utilized as catalysts in the synthesis of polymers. chemijournal.com

The catalytic efficiency is typically evaluated based on parameters such as product yield, conversion rate, and turnover number (TON), which is the number of moles of substrate converted per mole of catalyst. researchgate.net The stability and reusability of the catalyst are also important factors in practical applications.

The following table summarizes representative data on the catalytic activity of a metal complex in a Claisen-Schmidt condensation reaction.

EntryAldehydeCatalystTime (min)Yield (%)
1BenzaldehydeKOH6075
2BenzaldehydeCu(II)-Schiff Base Complex6092
3Salicylaldehyde (B1680747)KOH6072
4SalicylaldehydeCu(II)-Schiff Base Complex6090
5AnisaldehydeKOH6080
6AnisaldehydeCu(II)-Schiff Base Complex6094

Data is adapted from a study on chalcone (B49325) synthesis using a Cu(II) complex derived from a 3-chlorobenzaldehyde (B42229) Schiff base. mdpi.com This demonstrates the enhanced catalytic activity of the metal complex compared to a traditional base catalyst.

Emerging Research Frontiers and Future Perspectives

Integration of 2-(Naphthalen-2-ylmethoxy)benzaldehyde into Multifunctional Chemical Systems

The unique structure of this compound, which combines a reactive aldehyde group with a bulky, aromatic naphthalene (B1677914) moiety, suggests its potential as a versatile building block for multifunctional chemical systems. Future research could focus on leveraging these features to develop advanced materials with tailored properties. For instance, the aldehyde group can participate in a variety of chemical reactions, such as condensation and Schiff base formation, to create larger, more complex architectures.

The naphthalene component could be exploited for its optical and electronic properties, potentially leading to the development of novel sensors, organic light-emitting diodes (OLEDs), or photosensitizers. Research in this area would involve the synthesis and characterization of new materials incorporating the this compound unit and a thorough investigation of their structure-property relationships.

Exploration of Bio-inspired and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. For this compound, future research could explore bio-inspired and green synthetic routes to move away from traditional methods that may rely on harsh reagents and generate significant waste.

Bio-inspired approaches might involve the use of enzymatic catalysis or whole-cell biotransformations to construct the molecule. Such methods often offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact. Additionally, the exploration of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and non-toxic solvents, would be a valuable avenue of research. The development of such routes would not only make the synthesis of this compound more sustainable but could also uncover new chemical transformations.

Advanced Theoretical Modeling for Predictive Design and Material Property Tailoring

Advanced theoretical modeling and computational chemistry are powerful tools for accelerating the discovery and design of new molecules and materials. In the context of this compound, computational studies could provide deep insights into its electronic structure, reactivity, and potential applications.

Future research could employ methods such as Density Functional Theory (DFT) to predict the compound's spectroscopic properties, conformational preferences, and reaction mechanisms. This predictive capability would be invaluable for designing new multifunctional systems with desired optical, electronic, or chemical properties. For example, theoretical modeling could be used to screen potential derivatives of this compound for enhanced performance in specific applications, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. Such a synergistic approach, combining theoretical predictions with experimental validation, would be a highly efficient strategy for unlocking the full potential of this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(Naphthalen-2-ylmethoxy)benzaldehyde?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-naphthol derivatives with benzaldehyde precursors under basic conditions. For example:

  • Alkylation : Use a benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) with 2-naphthalenemethanol in the presence of a base like K₂CO₃ in DMF. Stirring at room temperature or mild heating (40–60°C) facilitates the reaction .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link aromatic fragments if pre-functionalized intermediates are available.

Key Considerations : Monitor reaction progress via TLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield optimization often requires adjusting stoichiometry and reaction time .

Intermediate: How is this compound characterized post-synthesis?

Answer:
Characterization involves a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehydic proton at ~10 ppm, naphthyl methoxy protons at 4.5–5.5 ppm) .
    • IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects and intermolecular interactions in the solid state, critical for structure-activity studies .

Validation : Compare data with structurally analogous compounds (e.g., 2-allyloxy-benzaldehyde) to confirm regiochemical fidelity .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:
Density Functional Theory (DFT) simulations are pivotal:

  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is electron-deficient, making it reactive toward nucleophiles like amines or hydrazines .
  • Reaction Pathways : Model intermediates (e.g., enolate formation during Knoevenagel condensation) and transition states to identify kinetic barriers.
  • Solvent Effects : Include solvent models (e.g., PCM) to simulate polarity-driven reactivity changes .

Case Study : DFT studies on similar benzaldehyde derivatives reveal that electron-withdrawing substituents enhance electrophilicity at the aldehyde carbon, guiding synthetic modifications .

Advanced: How should researchers address contradictory data in the literature regarding this compound’s stability or reactivity?

Answer:
Contradictions often arise from variations in experimental conditions or analytical methods. Mitigation strategies include:

  • Controlled Replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables.
  • Mechanistic Analysis : Use kinetic studies (e.g., Arrhenius plots) or isotopic labeling to trace reaction pathways. For example, conflicting reports on aldehyde oxidation could be resolved by quantifying byproducts (e.g., carboxylic acids) via HPLC .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2-fluoro-6-(thiophen-2-yl)benzaldehyde) to identify substituent-specific trends .

Example : Discrepancies in catalytic hydrogenation yields may stem from differences in catalyst loading or substrate purity, necessitating rigorous quality control .

Intermediate: What are the recommended safety protocols for handling this compound?

Answer:
While specific toxicity data are limited, general precautions for aromatic aldehydes apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15+ minutes; seek medical attention if irritation persists.
    • Eye Exposure : Flush with saline or water for 15 minutes .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store away from light and moisture .

Note : Conduct a risk assessment using analogous compounds (e.g., salicylaldehyde) until compound-specific data are available .

Advanced: How does the electronic interplay between naphthyl and benzaldehyde moieties influence the compound’s reactivity?

Answer:
The naphthyl group’s electron-donating methoxy substituent increases electron density in the aromatic system, which:

  • Enhances Resonance Stabilization : Delocalizes electrons into the aldehyde group, reducing its electrophilicity compared to unsubstituted benzaldehydes.
  • Directs Electrophilic Substitution : Positions subsequent reactions (e.g., nitration) at the naphthyl ring’s α-position due to steric and electronic effects .

Experimental Validation : UV-Vis spectroscopy can quantify conjugation effects via redshift in absorption maxima relative to simpler benzaldehydes .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for bioactive molecules:

  • Schiff Base Synthesis : React with amines to form imines for metal coordination (e.g., Cu²⁺, Ni²⁺), which are studied for antimicrobial or anticancer activity .
  • Heterocyclic Scaffolds : Participate in cyclocondensation reactions to form quinolines or indoles, which are explored as kinase inhibitors .

Case Study : Analogous compounds (e.g., 2-fluoro-6-(thiophen-2-yl)benzaldehyde) show promise in targeting enzymes like tyrosine kinases .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

  • Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the aldehyde to carboxylic acid.
  • Desiccants : Use molecular sieves or silica gel to minimize hydrolysis.
  • Light Protection : Amber glass or opaque containers reduce photodegradation .

Quality Control : Periodically analyze via ¹H NMR to detect degradation products (e.g., loss of aldehyde proton signal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.